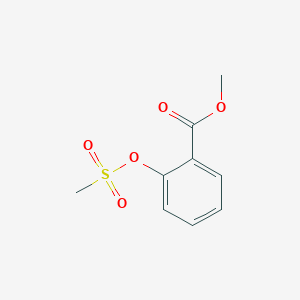

methyl 2-((methylsulfonyl)oxy)benzoate

Vue d'ensemble

Description

methyl 2-((methylsulfonyl)oxy)benzoate is an organic compound with the chemical formula C9H10O5S. It is a white to yellowish solid with low solubility and a melting point of about 40 to 42°C . This compound is commonly used in research and development, particularly in the field of organic synthesis.

Méthodes De Préparation

methyl 2-((methylsulfonyl)oxy)benzoate can be synthesized through the reaction of methyl salicylate with methanesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine and an inert solvent like toluene. The mixture is stirred under an inert atmosphere at a controlled temperature, usually around 5-10°C, for about 20 hours . The product is then purified through column chromatography.

Analyse Des Réactions Chimiques

methyl 2-((methylsulfonyl)oxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyloxy group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under basic conditions to yield methyl 2-hydroxybenzoate and methanesulfonic acid.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Applications De Recherche Scientifique

methyl 2-((methylsulfonyl)oxy)benzoate is widely used in scientific research due to its versatility in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and pharmaceuticals. Its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic compounds.

Biology: Employed in the preparation of biologically active molecules.

Medicine: Utilized in the development of pharmaceutical agents with potential therapeutic effects.

Mécanisme D'action

The mechanism of action of methyl 2-(methanesulfonyloxy)benzoate involves the cleavage of the alkyl-oxygen bond in the methanesulfonate ester. This cleavage leads to the formation of reactive intermediates that can interact with nucleophilic sites within the cell . The compound’s structure allows it to selectively target specific molecular pathways, making it useful in various biochemical applications.

Comparaison Avec Des Composés Similaires

methyl 2-((methylsulfonyl)oxy)benzoate is similar to other methanesulfonate esters, such as methyl 2-methylsulfonylbenzoate and methyl 2-methylsulfinylbenzoate. it is unique in its specific reactivity and applications. For instance, while methyl 2-methylsulfonylbenzoate is primarily used in basic hydrolysis reactions, methyl 2-(methanesulfonyloxy)benzoate is more versatile and can be used in a wider range of synthetic and coupling reactions .

Propriétés

Formule moléculaire |

C9H10O5S |

|---|---|

Poids moléculaire |

230.24 g/mol |

Nom IUPAC |

methyl 2-methylsulfonyloxybenzoate |

InChI |

InChI=1S/C9H10O5S/c1-13-9(10)7-5-3-4-6-8(7)14-15(2,11)12/h3-6H,1-2H3 |

Clé InChI |

RRYYFUQICXOSKE-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1OS(=O)(=O)C |

SMILES canonique |

COC(=O)C1=CC=CC=C1OS(=O)(=O)C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-isobutylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B310435.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-isobutylphenyl)propanamide](/img/structure/B310437.png)

![2-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B310450.png)